2-[(2R,5S)-5-Isobutyl-1-propylpiperazinyl]-1-ethanol dihydrochloride
Overview
Description
2-[(2R,5S)-5-Isobutyl-1-propylpiperazinyl]-1-ethanol dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with isobutyl and propyl groups, and an ethanol moiety. It is commonly used in various scientific research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R,5S)-5-Isobutyl-1-propylpiperazinyl]-1-ethanol dihydrochloride typically involves the following steps:
Formation of Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution Reactions: The isobutyl and propyl groups are introduced via nucleophilic substitution reactions using appropriate alkyl halides.
Introduction of Ethanol Moiety: The ethanol group is added through a reaction with ethylene oxide or a similar reagent.
Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(2R,5S)-5-Isobutyl-1-propylpiperazinyl]-1-ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Aldehyde and carboxylic acid derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-[(2R,5S)-5-Isobutyl-1-propylpiperazinyl]-1-ethanol dihydrochloride is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(2R,5S)-5-Isobutyl-1-propylpiperazinyl]-1-ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2R,5S)-5-Isobutyl-1-methylpiperazinyl]-1-ethanol dihydrochloride
- 2-[(2R,5S)-5-Isobutyl-1-ethylpiperazinyl]-1-ethanol dihydrochloride
Uniqueness
2-[(2R,5S)-5-Isobutyl-1-propylpiperazinyl]-1-ethanol dihydrochloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Properties
IUPAC Name |
2-[(2R,5S)-5-(2-methylpropyl)-1-propylpiperazin-2-yl]ethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2O.2ClH/c1-4-6-15-10-12(8-11(2)3)14-9-13(15)5-7-16;;/h11-14,16H,4-10H2,1-3H3;2*1H/t12-,13+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTAQJJCCJPLDF-CQSOCPNPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(NCC1CCO)CC(C)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C[C@@H](NC[C@H]1CCO)CC(C)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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